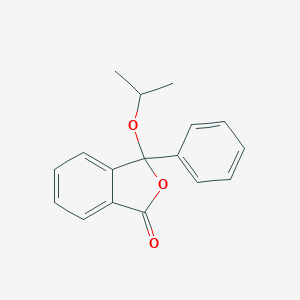
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-3-phenyl-2-benzofuran-1(3H)-one, also known as IPPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of benzofuranones and has been found to exhibit a range of pharmacological properties. The purpose of
Mecanismo De Acción
The mechanism of action of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one is not fully understood. However, it has been suggested that 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been found to exhibit a range of biochemical and physiological effects. For example, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been shown to reduce oxidative stress and protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one is also stable and can be stored for long periods of time. However, one limitation of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one. One area of research is to further investigate the mechanism of action of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one. This could involve studying the effects of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one on various signaling pathways in the body. Another area of research is to explore the potential use of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one as a treatment for various diseases. This could involve studying the effects of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one in animal models of disease. Additionally, future research could focus on developing new synthetic analogs of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one involves the reaction of 2-hydroxybenzaldehyde with isopropyl phenyl ketone in the presence of a catalyst. The reaction yields 3-isopropoxy-3-phenyl-2-benzofuran-1(3H)-one as the final product. The synthesis of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has also been shown to possess anti-microbial properties and has been studied as a potential treatment for bacterial and fungal infections. Additionally, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been found to exhibit antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
15222-33-0 |
|---|---|
Nombre del producto |
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one |
Fórmula molecular |
C17H16O3 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
3-phenyl-3-propan-2-yloxy-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O3/c1-12(2)19-17(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(18)20-17/h3-12H,1-2H3 |
Clave InChI |
QVCGEYGJEZKWOU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
SMILES canónico |
CC(C)OC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Otros números CAS |
15222-33-0 |
Sinónimos |
3-phenyl-3-propan-2-yloxy-isobenzofuran-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



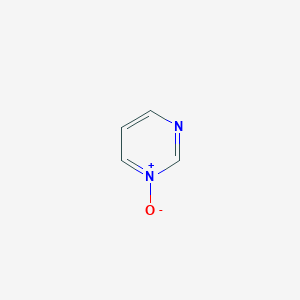
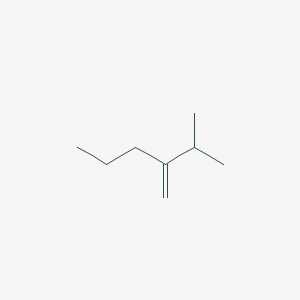
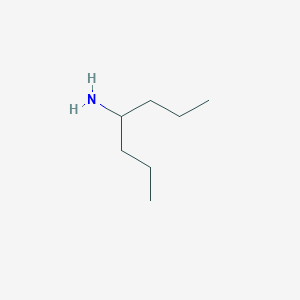
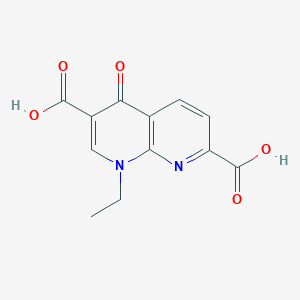
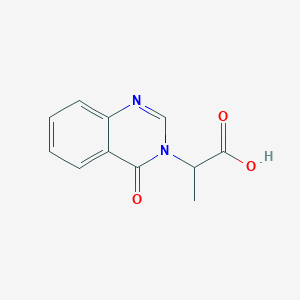
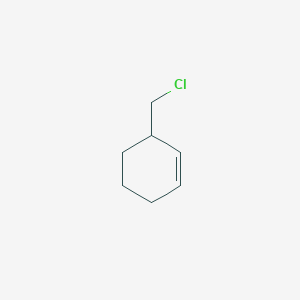
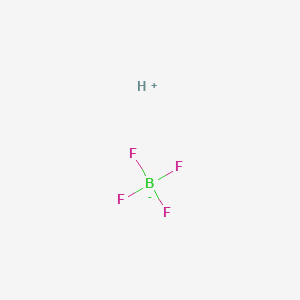
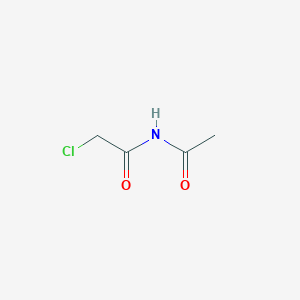
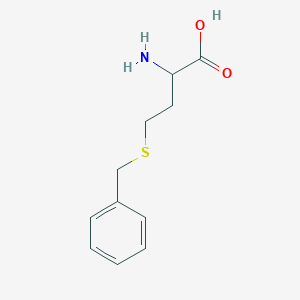
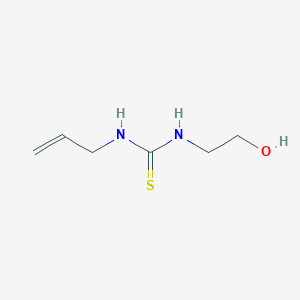
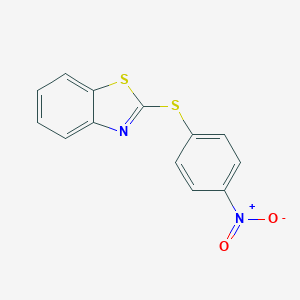
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
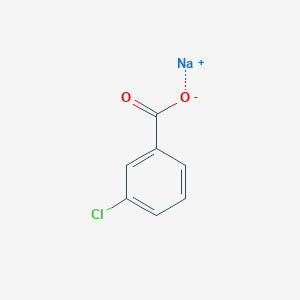
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)